molecular formula C10H13N3O3S B14912956 n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine

n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine

Cat. No.: B14912956
M. Wt: 255.30 g/mol
InChI Key: QUTNOLBIXGITLY-UHFFFAOYSA-N
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Description

n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine is a compound with the molecular formula C10H13N3O3S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as cyclopropylamine, ethyl isothiocyanate, and glycine. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, allowing for the creation of various derivatives with unique properties.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone derivative, while reduction with sodium borohydride may produce a more saturated thiadiazole ring .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: Thiadiazole derivatives, including this compound, have shown promise as antimicrobial and antifungal agents.

    Medicine: The compound has been investigated for its potential as an anticancer agent.

    Industry: In agriculture, thiadiazole derivatives are used as pesticides and herbicides.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells .

The molecular targets and pathways involved in its mechanism of action vary depending on the specific application. In antimicrobial applications, the compound may target bacterial cell wall synthesis, while in anticancer applications, it may interfere with cell division and proliferation.

Comparison with Similar Compounds

n-Cyclopropyl-n-(4-ethyl-1,2,3-thiadiazole-5-carbonyl)glycine can be compared with other thiadiazole derivatives to highlight its uniqueness:

    1,2,3-Thiadiazole: This is a basic thiadiazole structure with similar biological activities. the presence of the cyclopropyl and ethyl groups in this compound enhances its potency and specificity.

    1,3,4-Thiadiazole: Another isomer of thiadiazole, which also exhibits antimicrobial and anticancer properties. The different arrangement of nitrogen and sulfur atoms in the ring can lead to variations in biological activity.

    1,2,4-Thiadiazole: This isomer has been studied for its potential as an anti-inflammatory agent. The unique structure of this compound allows for different interactions with molecular targets.

Properties

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

2-[cyclopropyl-(4-ethylthiadiazole-5-carbonyl)amino]acetic acid

InChI

InChI=1S/C10H13N3O3S/c1-2-7-9(17-12-11-7)10(16)13(5-8(14)15)6-3-4-6/h6H,2-5H2,1H3,(H,14,15)

InChI Key

QUTNOLBIXGITLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C(=O)N(CC(=O)O)C2CC2

Origin of Product

United States

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